molecular formula C14H9NO3 B2434103 (2E)-3-[5-(4-cyanophenyl)furan-2-yl]prop-2-enoic acid CAS No. 765937-80-2

(2E)-3-[5-(4-cyanophenyl)furan-2-yl]prop-2-enoic acid

Cat. No.: B2434103
CAS No.: 765937-80-2
M. Wt: 239.23
InChI Key: ROUFPYVFBJVDLE-SOFGYWHQSA-N
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Description

(2E)-3-[5-(4-cyanophenyl)furan-2-yl]prop-2-enoic acid is a chemical compound that belongs to the class of furan derivatives. Furans are heterocyclic organic compounds characterized by a five-membered aromatic ring containing one oxygen atom. This particular compound features a furan ring substituted with a 4-cyanophenyl group and a prop-2-enoic acid moiety. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[5-(4-cyanophenyl)furan-2-yl]prop-2-enoic acid can be achieved through several synthetic routes. One common method involves the condensation of 4-cyanobenzaldehyde with furan-2-carboxylic acid in the presence of a base, followed by a Knoevenagel condensation reaction to form the desired product. The reaction conditions typically include the use of a solvent such as ethanol or methanol and a base like piperidine or pyridine. The reaction mixture is heated under reflux to facilitate the formation of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts such as zeolites or metal-organic frameworks (MOFs) can enhance the reaction rate and selectivity. Additionally, process optimization techniques such as temperature control, pressure regulation, and solvent recycling are employed to ensure sustainable and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[5-(4-cyanophenyl)furan-2-yl]prop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the furan ring or the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under controlled temperature and solvent conditions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, alkanes

    Substitution: Halogenated derivatives, amine-substituted derivatives

Scientific Research Applications

(2E)-3-[5-(4-cyanophenyl)furan-2-yl]prop-2-enoic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals due to its versatile reactivity and functional group compatibility.

Mechanism of Action

The mechanism of action of (2E)-3-[5-(4-cyanophenyl)furan-2-yl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or signaling pathways, depending on its structural features and functional groups. For example, the presence of the cyanophenyl group may enhance its binding affinity to certain protein targets, leading to modulation of biological activity. The furan ring can participate in π-π interactions and hydrogen bonding, further influencing its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    (E)-1-(5-(Hydroxymethyl)furan-2-yl)-4,4-dimethylpent-1-en-3-one: A furan derivative with a hydroxymethyl group and a pentenone moiety.

    2,5-Furandicarboxylic acid: A furan derivative with two carboxylic acid groups, used as a monomer in polymer production.

    5-Hydroxymethylfurfural: A furan derivative with a hydroxymethyl group, used as a platform chemical for various applications.

Uniqueness

(2E)-3-[5-(4-cyanophenyl)furan-2-yl]prop-2-enoic acid is unique due to the presence of the cyanophenyl group, which imparts distinct electronic and steric properties. This makes the compound particularly useful in applications requiring specific interactions with biological targets or in the synthesis of complex organic molecules. Its versatility in undergoing various chemical reactions also sets it apart from other furan derivatives.

Properties

IUPAC Name

(E)-3-[5-(4-cyanophenyl)furan-2-yl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO3/c15-9-10-1-3-11(4-2-10)13-7-5-12(18-13)6-8-14(16)17/h1-8H,(H,16,17)/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROUFPYVFBJVDLE-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C2=CC=C(O2)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C#N)C2=CC=C(O2)/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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